4-Chlorobenzhydrol
CAS No.: 119-56-2
VCID: VC0192747
Molecular Formula: C13H11ClO
Molecular Weight: 218.68 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 4-Chlorobenzhydrol, also known as p-Chlorobenzhydrol or 4-Chlorodiphenylcarbinol, is a chemical compound with the molecular formula C13H11ClO . It appears as a white crystalline powder . This compound has a variety of applications, including use as an internal standard for measuring N-demethyl antipyrine metabolite in urine via gas chromatography-mass spectrometry . It has also been used to identify the antihistamine cetirizine as a relevant cross-reactant for carbamazepine-specific enzyme-linked immunosorbent assays . The preparation of 4-Chlorobenzhydrol involves dissolving 4-chloro benzophenone in isopropyl alcohol, heating the mixture, and adding sodium borohydride . The reaction mixture is then distilled, cooled, and treated with diluted hydrochloric acid, followed by extraction with toluene . The resulting toluene extract is washed with water to achieve a neutral pH . Similar compounds include benzhydrol, which lacks the chlorine substituent, and other substituted benzhydrols with different halogen or organic groups at the 4-position or other locations on the phenyl rings. These compounds share similar diarylmethane structures but differ in their chemical properties and applications due to the presence of different substituents . 4-Chlorobenzhydrol is classified as a laboratory chemical and is not considered hazardous under the 2012 OSHA Hazard Communication Standard . It is harmful to aquatic life with long-lasting effects, requiring appropriate disposal methods to prevent environmental release . |
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CAS No. | 119-56-2 |
Product Name | 4-Chlorobenzhydrol |
Molecular Formula | C13H11ClO |
Molecular Weight | 218.68 g/mol |
IUPAC Name | (4-chlorophenyl)-phenylmethanol |
Standard InChI | InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H |
Standard InChIKey | AJYOOHCNOXWTKJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 4-chloro-α-phenyl-benzenemethano; (4-Chlorophenyl)phenylmethanol; NSC 59990; p-Chlorobenzhydrol; α-(4-Chlorophenyl)benzyl Alcohol; USP Meclizine Related Compound A; |
PubChem Compound | 8401 |
Last Modified | Aug 15 2023 |
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